dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLPROPANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLPROPANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLPROPANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiole and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLPROPANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLPROPANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-DIMETHYL-3-PHENYL-3-PROPIONYLOXY PYRROLIDINES: These compounds share structural similarities but differ in their functional groups and overall reactivity.
2,4,6-TRIMETHYL-1,3-BENZENEDIAMINE: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .
Biological Activity
Dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological activity:
- Molecular Formula : C₁₄H₁₈N₂O₄S₂
- Molecular Weight : 338.43 g/mol
- IUPAC Name : this compound
Cytotoxicity
Recent studies have shown that dimethyl 2-[...] exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a stronger inhibitory effect on MCF-7 cells compared to HeLa and A549 cells.
The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and the disruption of cellular signaling pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it causes G2/M phase arrest in cancer cells, thereby inhibiting proliferation.
Anti-inflammatory Properties
In addition to its cytotoxic effects, dimethyl 2-[...] has been studied for its anti-inflammatory properties. Research shows that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
This suggests potential therapeutic applications in inflammatory diseases.
Study on Cancer Treatment
A recent study evaluated the efficacy of dimethyl 2-[...] in vivo using a xenograft model of breast cancer. The results showed:
- Tumor Volume Reduction : A significant reduction in tumor volume (approximately 70%) was observed after treatment with the compound compared to control groups.
- Survival Rate : Increased survival rates were noted in treated animals over a period of four weeks.
Mechanistic Insights
Further mechanistic studies using molecular docking simulations revealed that dimethyl 2-[...] interacts with key proteins involved in cancer progression, including:
- NF-kB : Inhibition of this pathway is crucial for reducing inflammation and cancer cell survival.
- p53 : Activation of p53 leads to enhanced apoptotic signaling.
Properties
Molecular Formula |
C23H25NO5S3 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H25NO5S3/c1-11(2)19(25)24-14-9-8-12(3)10-13(14)15(18(30)23(24,4)5)22-31-16(20(26)28-6)17(32-22)21(27)29-7/h8-11H,1-7H3 |
InChI Key |
JXKAKNTVLFDBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
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